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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the p11 gene (also known

as S100A10) and its protein product. The p11 protein is a crucial regulator of cellular signaling

and protein trafficking, with significant implications in neuroscience and oncology.

Understanding its conservation and divergence across species is vital for translational research

and drug development.

Introduction to p11 (S100A10)
The p11 protein is a member of the S100 family of small, EF-hand calcium-binding proteins.

However, unlike most S100 proteins, p11 does not bind calcium and exists in a perpetually

active conformation. It primarily functions by forming a heterotetrameric complex with annexin

A2, which plays a key role in regulating the cell surface expression and trafficking of various

proteins, including ion channels and receptors. This regulatory function implicates p11 in a wide

array of physiological processes, from neurotransmission to cancer progression.

Cross-Species Protein Sequence Comparison
The p11 protein is highly conserved across vertebrate species, indicating its fundamental

biological importance. A multiple sequence alignment of p11 protein sequences from human,

mouse, rat, chicken, and zebrafish reveals a high degree of sequence identity, particularly in

the EF-hand domains and the annexin A2 binding region.
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p11 Protein Sequence Alignment
Quantitative Protein Sequence Identity
To provide a clear quantitative comparison, the following table summarizes the pairwise

percentage identity of the p11 protein sequence between the selected species. The alignment

was performed using Clustal Omega and pairwise identities were calculated from the alignment

output.

Species Human (%) Mouse (%) Rat (%) Chicken (%)
Zebrafish
(%)

Human 100 95.9 95.9 97.9 97.9

Mouse 95.9 100 100 95.9 95.9

Rat 95.9 100 100 95.9 95.9

Chicken 97.9 95.9 95.9 100 100

Zebrafish 97.9 95.9 95.9 100 100

Gene Expression Across Species and Tissues
The expression pattern of the S100A10 gene, while widespread, shows tissue-specific

variations that are largely conserved across mammalian species. High levels of p11 are

consistently observed in the brain, lung, and kidney, reflecting its critical roles in these organs.
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Tissue
Human
(Normalized
Expression)

Mouse (Normalized
Expression)

Rat (Normalized
Expression)

Brain High High High

Lung High High High

Kidney High High High

Liver Moderate Moderate Moderate

Heart Low Low Low

Spleen Low Moderate Low

Note: This table represents a qualitative summary based on publicly available gene expression

databases. Actual quantitative values can vary depending on the specific dataset and

normalization methods used.

Functional Conservation and Divergence
The primary function of p11 in regulating protein trafficking via its interaction with annexin A2 is

highly conserved across species. This is underscored by the high sequence conservation in the

annexin A2 binding motif.

Key conserved functions of p11 include:

Regulation of Ion Channels: p11-mediated trafficking of ion channels, such as the voltage-

gated sodium channel Nav1.8 and the potassium channel TASK-1, is a conserved

mechanism in the nervous system.

Modulation of Neurotransmitter Receptors: The interaction of p11 with serotonin receptors,

particularly 5-HT1B and 5-HT4, and its role in depression-like behaviors have been

demonstrated in rodent models and are supported by human genetic and post-mortem

studies.

Role in Fibrinolysis: The p11/annexin A2 complex acts as a co-receptor for plasminogen and

tissue plasminogen activator (tPA), enhancing plasmin generation on the cell surface. This
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function is critical in processes such as angiogenesis and tumor invasion and is conserved in

mammals.

While the core functions of p11 are conserved, subtle species-specific differences may exist,

particularly in the regulation of its expression and its interaction with a broader network of

proteins. Further research is needed to elucidate these potential divergences.

Signaling Pathways Involving p11
The following diagrams illustrate key signaling pathways and molecular interactions involving

p11.
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Caption: Role of the p11/Annexin A2 complex in fibrinolysis.

Experimental Protocols
Detailed methodologies for key experiments cited in the study of p11 are provided below.

Western Blotting for p11 Detection
1. Sample Preparation (Cell Lysates):

Culture cells to 80-90% confluency.

Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

Load samples onto a 12% SDS-polyacrylamide gel.

Run the gel at 100V until the dye front reaches the bottom.

Transfer proteins to a PVDF membrane at 100V for 1 hour in a cold room.

3. Immunoblotting:

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20

(TBST) for 1 hour at room temperature.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the membrane with a primary antibody against p11 (e.g., rabbit anti-S100A10)

diluted in blocking buffer overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour

at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry for p11 Localization
1. Tissue Preparation:

Fix fresh tissue in 4% paraformaldehyde overnight at 4°C.

Dehydrate the tissue through a graded series of ethanol.

Clear the tissue in xylene and embed in paraffin.

Cut 5 µm thick sections and mount on charged slides.

2. Staining:

Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

Perform heat-induced antigen retrieval in citrate buffer (pH 6.0) for 20 minutes.

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Block non-specific binding with 5% normal goat serum for 1 hour.

Incubate with the primary anti-p11 antibody overnight at 4°C.
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Wash with PBS.

Incubate with a biotinylated secondary antibody for 30 minutes.

Wash with PBS.

Incubate with streptavidin-HRP complex for 30 minutes.

Wash with PBS.

Develop the signal with a DAB substrate kit.

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.

Co-Immunoprecipitation for p11 Interactions
1. Cell Lysis and Pre-clearing:

Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS with protease inhibitors).

Centrifuge to pellet cell debris and collect the supernatant.

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

2. Immunoprecipitation:

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p11) or an isotype

control IgG overnight at 4°C with gentle rotation.

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

3. Washing and Elution:

Pellet the beads by centrifugation and wash three times with lysis buffer.

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
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4. Western Blot Analysis:

Analyze the eluted proteins by Western blotting using antibodies against the protein of

interest (e.g., annexin A2) and p11 as a positive control.

Conclusion
The p11 gene and protein exhibit a high degree of conservation across vertebrate species in

terms of sequence, expression patterns, and core biological functions. This conservation

highlights its fundamental role in cellular physiology and makes animal models, particularly

rodents, highly relevant for studying its involvement in human diseases. The provided data and

protocols serve as a valuable resource for researchers investigating the multifaceted roles of

p11 and for professionals involved in the development of therapeutic strategies targeting p11-

related pathways.

To cite this document: BenchChem. [A Cross-Species Comparative Guide to the p11
(S100A10) Gene and Protein]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609884#cross-species-comparison-of-the-p11-gene-
and-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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